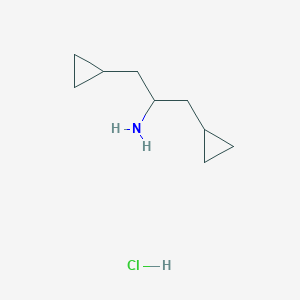![molecular formula C7H13NO B13515748 2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine](/img/structure/B13515748.png)
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxabicyclo[311]heptan-4-ylmethanamine is a bicyclic amine compound characterized by a unique oxabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the oxabicyclo[3.1.1]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride.
Introduction of the Amino Group: The next step involves the introduction of the methanamine group. This can be done through a reductive amination process, where the oxabicyclo[3.1.1]heptanone intermediate is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the reductive amination process to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidation can yield oxabicyclo[3.1.1]heptan-4-one derivatives.
Reduction: Reduction can produce various amine or alcohol derivatives.
Substitution: Substitution reactions can lead to a wide range of functionalized derivatives, depending on the substituents used.
Applications De Recherche Scientifique
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxabicyclo[3.1.1]heptane: Lacks the methanamine group, making it less versatile in chemical reactions.
2-Oxabicyclo[2.2.1]heptane: Has a different ring structure, leading to different chemical properties and reactivity.
Bicyclo[3.1.1]heptane: Lacks the oxygen atom in the ring, affecting its chemical behavior and applications.
Uniqueness
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine is unique due to its combination of a bicyclic structure with an amino group, providing a versatile scaffold for chemical modifications and a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
2-oxabicyclo[3.1.1]heptan-4-ylmethanamine |
InChI |
InChI=1S/C7H13NO/c8-3-6-4-9-7-1-5(6)2-7/h5-7H,1-4,8H2 |
Clé InChI |
WLSLBVQJWDRPKL-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1OCC2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



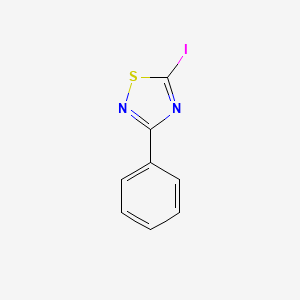
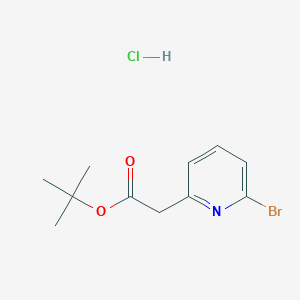
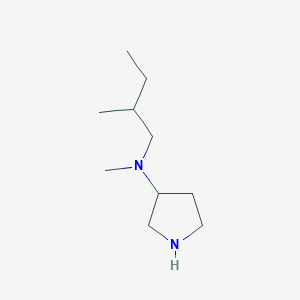
![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)
aminehydrochloride](/img/structure/B13515689.png)

![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)
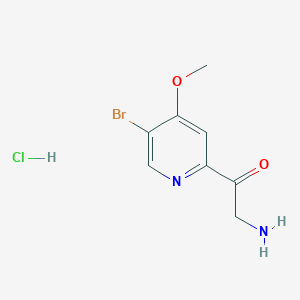
![2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13515711.png)
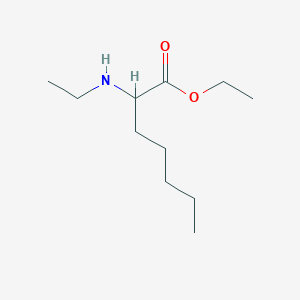
![Tert-butyl4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13515739.png)
![Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B13515747.png)
